N'-(4-ethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide
Description
N'-(4-Ethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 4-ethoxyphenyl group and a pyridin-3-ylmethyl substituent. Ethanediamides (oxalamides) are characterized by a central –NH–C(O)–C(O)–NH– backbone, which facilitates hydrogen bonding and molecular recognition, making them relevant in medicinal chemistry and materials science. The pyridine ring contributes aromaticity and basicity, which may influence binding affinity in receptor environments. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest applications in drug discovery, particularly targeting neurological or metabolic pathways. Structural analysis of such compounds often employs crystallographic tools like SHELXL and visualization software such as WinGX/ORTEP .
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-7-5-13(6-8-14)19-16(21)15(20)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMUQRZMDHIIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-ethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide is an organic compound characterized by its unique structural features, which include both aromatic and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Starting Materials : 4-Ethoxyaniline, pyridine derivatives, and ethylenediamine.
- Reaction Steps : The reaction often involves the formation of an amide bond between the ethoxyphenyl group and the pyridine derivative.
- Conditions : Commonly conducted under mild conditions with catalysts such as palladium on carbon (Pd/C) for reduction steps.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess significant antimicrobial properties. The presence of the ethoxy group and the pyridine moiety may enhance the compound's ability to interact with microbial targets, potentially inhibiting their growth.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific signaling pathways crucial for cell proliferation.
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or phosphatases, thereby modulating cellular signaling pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted on a series of similar compounds demonstrated that modifications in the aromatic ring significantly influenced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated that this compound showed promising activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
-
Anticancer Research :
- In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.
- The compound was found to induce apoptosis through the activation of caspase pathways.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Binding Affinity : The compound may bind to active sites on enzymes or receptors, inhibiting their function.
- Modulation of Signaling Pathways : By interfering with key signaling pathways, it can alter cellular responses, leading to therapeutic effects.
Comparison with Similar Compounds
Key Analog: N-(4-Chlorobenzyl)-N′-[2-(4-Phenylpiperazin-1-yl)-2-(Pyridin-3-yl)ethyl]Ethanediamide ()
This compound shares the ethanediamide core but differs in substituents:
- R₁ Group : 4-Chlorobenzyl (electron-withdrawing Cl substituent) vs. 4-ethoxyphenyl (electron-donating OEt group) in the target compound.
- R₂ Group : A piperazine-linked pyridin-3-yl ethyl chain vs. a simpler pyridin-3-ylmethyl group.
Implications :
- Lipophilicity : The 4-ethoxyphenyl group likely increases hydrophilicity compared to the chlorobenzyl group, affecting membrane permeability and pharmacokinetics.
- Electronic Effects : The chloro substituent may enhance electrophilic reactivity, whereas the ethoxy group could stabilize resonance structures, altering binding kinetics.
Table 1: Structural Comparison
Regulatory and Pharmacological Context
The ethoxy group in the target compound may reduce metabolic lability compared to nitro or halogenated analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
